molecular formula C15H24O B3046310 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol CAS No. 122269-03-8

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol

Cat. No.: B3046310
CAS No.: 122269-03-8
M. Wt: 220.35 g/mol
InChI Key: NZRSIUKTGLRKIQ-UHFFFAOYSA-N
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Description

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol is a substituted phenolic compound characterized by a tert-butyl group at the 2-position and a branched 2-methylbutan-2-yl group at the 4-position of the aromatic ring.

Properties

IUPAC Name

2-tert-butyl-4-(2-methylbutan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-7-15(5,6)11-8-9-13(16)12(10-11)14(2,3)4/h8-10,16H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZRSIUKTGLRKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563787
Record name 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122269-03-8
Record name 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and 2-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can donate hydrogen atoms, acting as an antioxidant and neutralizing free radicals. This compound may also interact with specific pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-tert-Butyl-4-(2-methylbutan-2-yl)phenol with structurally related phenolic derivatives, highlighting substituent effects, molecular properties, and applications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Source/Evidence
This compound 2: tert-butyl; 4: 2-methylbutan-2-yl C₁₅H₂₄O Likely intermediate; steric hindrance may reduce reactivity.
2-tert-Butyl-4-methylphenol 2: tert-butyl; 4: methyl C₁₁H₁₆O Antioxidant (e.g., RALOX 240); stabilizer in polymers.
4-Tert-butyl-2-(trifluoromethyl)phenol 4: tert-butyl; 2: CF₃ C₁₁H₁₃F₃O High electronegativity from CF₃; potential agrochemical intermediate.
4-tert-Butyl-2-cyclohexylphenol 4: tert-butyl; 2: cyclohexyl C₁₆H₂₄O Enhanced lipophilicity; used in lubricants or surfactants.
UV-328 (2-(2H-Benzotriazol-2-yl)-4,6-bis(2-methylbutan-2-yl)phenol) 2: benzotriazole; 4,6: 2-methylbutan-2-yl C₂₃H₂₉N₃O UV absorber in plastics; persistent environmental pollutant.

Key Findings from Comparative Analysis

UV-328 shares the 2-methylbutan-2-yl substituent but incorporates a benzotriazole moiety, enabling UV absorption via conjugation .

Electronic Effects: Electron-withdrawing groups (e.g., CF₃ in 4-Tert-butyl-2-(trifluoromethyl)phenol) increase acidity (lower pKa) compared to electron-donating tert-butyl groups .

Applications: Phenols with bulky substituents (e.g., 4-tert-Butyl-2-cyclohexylphenol) are favored in hydrophobic matrices like lubricants, while UV-328’s benzotriazole core makes it effective in photostabilization .

Environmental Impact: UV-328 is classified as a persistent organic pollutant (POP) under the Stockholm Convention due to its environmental accumulation, whereas simpler analogs like 2-tert-Butyl-4-methylphenol degrade more readily .

Biological Activity

2-tert-Butyl-4-(2-methylbutan-2-yl)phenol, commonly referred to as a substituted phenolic compound, has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antioxidant, and potential endocrine-disrupting effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a phenolic structure with a tert-butyl group and a branched alkyl substituent. Its molecular formula is C13H18OC_{13}H_{18}O, which contributes to its lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The mechanism of action is believed to involve disruption of bacterial cell membranes, similar to other phenolic compounds.

  • The lipophilic tert-butyl group facilitates penetration into the bacterial membrane.
  • The phenolic hydroxyl group interacts with phospholipids, compromising membrane integrity and leading to cell death.

Antioxidant Activity

This compound also exhibits antioxidant properties , making it useful in various industrial applications. It is particularly noted for its ability to scavenge free radicals.

Comparative Antioxidant Activity

A comparative analysis of antioxidant activity among different phenolic compounds is presented in the following table:

CompoundFRAP Value (μM)DPPH Scavenging Activity (%)
This compoundTBDTBD
2,4-Di-tert-butylphenol538.67TBD
Butylated Hydroxytoluene (BHT)Higher than aboveTBD

Case Study Insights

A case study examined the estrogenic potential of various substituted phenols using computational approaches:

  • Findings indicated that certain structural features correlate with increased binding affinity to estrogen receptors.

Toxicity and Safety Profile

The safety profile of this compound must be considered due to its potential toxicity:

  • Skin Irritation : Exposure may lead to skin irritation.
  • Eye Damage : Serious eye damage can occur upon contact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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